N~5~-(Diaminomethylidene)-D-ornithyl-D-prolyl-D-prolyl-D-leucyl-D-tryptophyl-D-threonyl-D-alanine
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Overview
Description
N~5~-(Diaminomethylidene)-D-ornithyl-D-prolyl-D-prolyl-D-leucyl-D-tryptophyl-D-threonyl-D-alanine is a synthetic peptide compound with a complex structure It is composed of several amino acids, including D-ornithine, D-proline, D-leucine, D-tryptophan, D-threonine, and D-alanine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N5-(Diaminomethylidene)-D-ornithyl-D-prolyl-D-prolyl-D-leucyl-D-tryptophyl-D-threonyl-D-alanine involves multiple steps, each requiring specific reaction conditions. The process typically starts with the protection of amino groups to prevent unwanted reactions. This is followed by the coupling of amino acids using reagents such as carbodiimides or phosphonium salts. The final step involves the deprotection of amino groups to yield the desired peptide.
Industrial Production Methods
Industrial production of this compound may involve solid-phase peptide synthesis (SPPS), which allows for the efficient assembly of peptides on a solid support. This method is advantageous for producing large quantities of peptides with high purity. The process includes repeated cycles of amino acid coupling, washing, and deprotection.
Chemical Reactions Analysis
Types of Reactions
N~5~-(Diaminomethylidene)-D-ornithyl-D-prolyl-D-prolyl-D-leucyl-D-tryptophyl-D-threonyl-D-alanine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized peptides, while reduction may yield reduced peptides .
Scientific Research Applications
N~5~-(Diaminomethylidene)-D-ornithyl-D-prolyl-D-prolyl-D-leucyl-D-tryptophyl-D-threonyl-D-alanine has several scientific research applications, including:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its potential role in modulating biological processes, such as enzyme activity and cell signaling.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and technologies.
Mechanism of Action
The mechanism of action of N5-(Diaminomethylidene)-D-ornithyl-D-prolyl-D-prolyl-D-leucyl-D-tryptophyl-D-threonyl-D-alanine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Threonyllysylprolyl-N~5~-(diaminomethylidene)ornithine: A tetrapeptide with similar structural features.
N~5~-(Diaminomethylidene)-L-ornithyl-L-valyl-L-tyrosyl-L-valyl-L-histidyl-L-prolyl-L-tryptophan: Another peptide with a similar backbone.
Uniqueness
N~5~-(Diaminomethylidene)-D-ornithyl-D-prolyl-D-prolyl-D-leucyl-D-tryptophyl-D-threonyl-D-alanine is unique due to its specific sequence of amino acids and the presence of D-amino acids, which can confer different properties compared to peptides composed of L-amino acids.
Properties
CAS No. |
650637-34-6 |
---|---|
Molecular Formula |
C40H61N11O9 |
Molecular Weight |
840.0 g/mol |
IUPAC Name |
(2R)-2-[[(2R,3S)-2-[[(2R)-2-[[(2R)-2-[[(2R)-1-[(2R)-1-[(2R)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]propanoic acid |
InChI |
InChI=1S/C40H61N11O9/c1-21(2)18-28(48-35(55)30-13-8-16-50(30)38(58)31-14-9-17-51(31)37(57)26(41)11-7-15-44-40(42)43)33(53)47-29(19-24-20-45-27-12-6-5-10-25(24)27)34(54)49-32(23(4)52)36(56)46-22(3)39(59)60/h5-6,10,12,20-23,26,28-32,45,52H,7-9,11,13-19,41H2,1-4H3,(H,46,56)(H,47,53)(H,48,55)(H,49,54)(H,59,60)(H4,42,43,44)/t22-,23+,26-,28-,29-,30-,31-,32-/m1/s1 |
InChI Key |
OTSLKBHLVHPCRQ-CYFHDGETSA-N |
Isomeric SMILES |
C[C@@H]([C@H](C(=O)N[C@H](C)C(=O)O)NC(=O)[C@@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@@H](CC(C)C)NC(=O)[C@H]3CCCN3C(=O)[C@H]4CCCN4C(=O)[C@@H](CCCN=C(N)N)N)O |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C(C)O)C(=O)NC(C)C(=O)O)NC(=O)C3CCCN3C(=O)C4CCCN4C(=O)C(CCCN=C(N)N)N |
Origin of Product |
United States |
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